2-Methyl-2-nitroheptanenitrile
Description
2-Methyl-2-nitroheptanenitrile (C₉H₁₅N₂O₂) is an aliphatic nitrile derivative featuring a nitro (-NO₂) group and a methyl branch at the second carbon of a seven-carbon chain. The nitro group likely enhances reactivity, while the nitrile moiety may contribute to polarity and metabolic stability. Due to the lack of direct toxicological or hazard data, comparisons with structurally related compounds (e.g., nitriles, nitroalkanes) are critical for inferring its properties.
Properties
CAS No. |
84065-79-2 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
2-methyl-2-nitroheptanenitrile |
InChI |
InChI=1S/C8H14N2O2/c1-3-4-5-6-8(2,7-9)10(11)12/h3-6H2,1-2H3 |
InChI Key |
JRKMURGBCZKAJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-nitroheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus pentoxide (P4O10) to form nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Functional Group and Structural Analogues
Table 1: Structural and Molecular Comparisons
Key Observations :
Chain Length and Branching :
- This compound’s longer aliphatic chain (C7) may increase lipophilicity compared to shorter-chain analogues like 2-hydroxy-2-methylpropanenitrile (C3) or 2-methyl-2-butenenitrile (C4) . This could influence solubility, bioavailability, and environmental persistence.
- Branched structures (e.g., 2-methyl groups) typically reduce melting points and enhance volatility compared to linear analogues.
- Functional Group Effects: Nitro Group: Present in both this compound and 1-(2-amino-6-nitrophenyl)ethanone , nitro groups are electron-withdrawing, increasing reactivity in electrophilic substitutions or redox reactions. However, the aromatic nitro compound may exhibit different stability and toxicity profiles compared to aliphatic nitro derivatives. The absence of a nitro group in 2-methyl-2-butenenitrile likely reduces its oxidative reactivity.
2.2 Hazard and Reactivity Profiles
Table 2: Hazard Comparisons
Key Observations :
- Toxicological Uncertainty: Both this compound and 1-(2-amino-6-nitrophenyl)ethanone lack comprehensive toxicological studies.
- Reactivity Risks: Nitriles like 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin) are known to release hydrogen cyanide upon decomposition. The nitro group in this compound may further increase instability under heat or light, necessitating stringent storage conditions.
- Environmental Impact : Longer-chain aliphatic nitriles (e.g., C7) may persist in ecosystems due to reduced biodegradability compared to shorter-chain analogues .
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